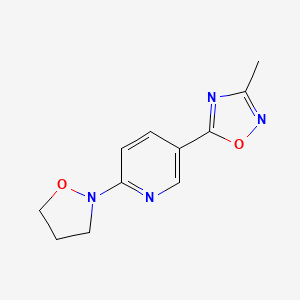![molecular formula C24H27N3O4 B4929432 2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Lu AF35700 and belongs to the class of benzoxazole derivatives. It has been the subject of extensive research in recent years, and
Wirkmechanismus
The exact mechanism of action of 2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the GABA-A receptor, which results in the anxiolytic and antipsychotic effects observed in animal models.
Biochemical and Physiological Effects:
2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, which leads to a decrease in the activity of the brain and a reduction in anxiety and psychotic symptoms. It has also been found to have sedative effects, which can be useful in the treatment of insomnia. However, it can also lead to some side effects such as drowsiness and impaired cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole. One area of research is to further investigate its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Another area of research is to develop more potent and selective positive allosteric modulators of the GABA-A receptor. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole involves a multi-step process. The first step involves the reaction between 2-amino-6-cyclohexylbenzoxazole and 2-furoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-furoyl)-6-cyclohexylbenzoxazole. The second step involves the reaction between 2-(2-furoyl)-6-cyclohexylbenzoxazole and 1,4-diazepane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole has been the subject of extensive research due to its potential applications in various fields. One of the main areas of research has been in the field of neuroscience, where this compound has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to have anxiolytic and antipsychotic effects in animal models, which makes it a promising candidate for further research.
Eigenschaften
IUPAC Name |
(2-cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c28-23(26-11-5-12-27(14-13-26)24(29)20-8-4-15-30-20)18-9-10-19-21(16-18)31-22(25-19)17-6-2-1-3-7-17/h4,8-10,15-17H,1-3,5-7,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBGLNYLNRDWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)


![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)



![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)